molecular formula C7H3BrF3NO3 B1410406 1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene CAS No. 1805023-68-0

1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene

Cat. No.: B1410406
CAS No.: 1805023-68-0
M. Wt: 286 g/mol
InChI Key: ZDDVJEFHFOZUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO3. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and functional group diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-difluoromethoxy-3-fluoro-6-nitrobenzene using bromine or a brominating agent under controlled conditions . The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-amino-2-difluoromethoxy-3-fluoro-6-nitrobenzene.

    Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.

Scientific Research Applications

1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor for the development of pharmaceuticals with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds, including hydrogen bonds, van der Waals interactions, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-3-nitrobenzene
  • 1-Bromo-2-difluoromethoxybenzene
  • 1-Bromo-3-difluoromethoxy-2-fluoro-6-nitrobenzene

Uniqueness

1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene is unique due to the combination of bromine, difluoromethoxy, and nitro groups on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The presence of the difluoromethoxy group, in particular, enhances its electron-withdrawing capability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-2-(difluoromethoxy)-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-5-4(12(13)14)2-1-3(9)6(5)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDVJEFHFOZUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501207632
Record name Benzene, 2-bromo-3-(difluoromethoxy)-4-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805023-68-0
Record name Benzene, 2-bromo-3-(difluoromethoxy)-4-fluoro-1-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805023-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-3-(difluoromethoxy)-4-fluoro-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501207632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-difluoromethoxy-3-fluoro-6-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.